N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-26(15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(9-12-20)23(27)25-19-10-13-22-21(14-19)24-16-30-22/h3-14,16H,2,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKLYUBGOQGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the benzyl and sulfamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Sulfonamide Motifs
- N-[(3-nitro-4-{[2-(phenylsulfanyl)ethyl]amino}phenyl)sulfonyl]-4-[2-(2-phenylethyl)-1,3-benzothiazol-5-yl]benzamide (): This compound shares the benzothiazole and sulfamoyl benzamide framework but incorporates a nitro group and phenylsulfanyl-ethyl chain. Differences in substitution patterns may lead to divergent pharmacokinetic profiles compared to the target compound .
- 863594-60-9 / 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (): Replacing benzothiazole with a thiazolo-pyridine hybrid introduces a nitrogen-rich heterocycle, likely enhancing π-π stacking and hydrogen-bonding capabilities.
Analogues with Modified Benzamide Cores
- (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (): This derivative incorporates a dihydroartemisinin moiety, linking antimalarial activity to the benzamide scaffold. The extended hydrophobic chain and artemisinin component suggest a dual mechanism of action, contrasting with the target compound’s simpler structure .
Computational Docking Studies
Using the Glide XP scoring function (), the target compound’s benzothiazole and sulfamoyl groups are predicted to engage in hydrophobic enclosure and hydrogen bonding with protein targets. Comparative docking studies suggest that fluorine-substituted analogues (e.g., 863594-60-9) exhibit stronger binding due to halogen bonding, whereas bulkier substituents (e.g., dihydroartemisinin in ) may sterically hinder interactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Discussion
- Substituent Impact : Electron-withdrawing groups (e.g., nitro, fluorine) enhance binding affinity but may reduce solubility. Bulky groups (e.g., dihydroartemisinin) introduce steric effects, limiting target engagement .
- Synthetic Feasibility : Carbodiimide-mediated coupling () is versatile but may require optimization for sterically hindered amines .
Biological Activity
N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a benzothiazole ring and a benzyl(ethyl)sulfamoyl group. Its molecular formula is with a molecular weight of approximately 453.6 g/mol. The structural components contribute to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzothiazole moiety plays a crucial role in binding to molecular targets, while the sulfamoyl group enhances the compound's solubility and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, affecting cellular signaling pathways.
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this compound possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies reveal that it exhibits inhibitory effects against several pathogenic strains.
- Anti-inflammatory Effects : Some derivatives have been found to reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on benzothiazole derivatives reported that certain analogs showed potent antitumor activity with IC50 values in the low micromolar range against various cancer cell lines .
- Another investigation into sulfamoyl-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, indicating the potential for development as novel antibiotics .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure:
| Substituent | Effect on Activity |
|---|---|
| Sulfamoyl Group | Enhances solubility and bioactivity |
| Benzothiazole Ring | Critical for target binding |
| Benzamide Core | Influences overall stability and efficacy |
Research suggests that variations in these components can lead to improved potency and selectivity for specific biological targets.
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-5-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide, and how is purity confirmed?
The synthesis of benzamide derivatives typically involves coupling sulfonamide intermediates with activated benzoyl chloride analogs. For example, a related compound, N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization . Analytical methods include 1H/13C NMR for structural confirmation (e.g., characteristic amide proton signals at δ 10–12 ppm) and HPLC-MS for purity assessment. Infrared spectroscopy (IR) can validate sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and amide (C=O stretching ~1650 cm⁻¹) functional groups .
Q. How is crystallographic data for this compound analyzed to resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Parameters like hydrogen bonding (e.g., N–H···N interactions) and torsional angles between the benzothiazole and sulfamoyl groups help confirm stereochemistry. For example, intermolecular hydrogen bonds (e.g., C–H···F/O) stabilize crystal packing in analogous compounds . Refinement protocols should account for anisotropic displacement parameters and use riding models for hydrogen atoms .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with PD-L1 or other targets?
Using Glide XP docking (Schrödinger Suite), the compound’s binding affinity to PD-L1 can be modeled by incorporating hydrophobic enclosure scoring, hydrogen-bond networks, and water desolvation penalties . Key steps:
- Prepare the ligand (optimize geometry with OPLS4 force field).
- Generate a receptor grid around the PD-L1 binding site (e.g., residues critical for small-molecule inhibition).
- Run docking simulations with enhanced sampling for flexible residues.
- Validate results against experimental IC50 data from ELISA assays, as seen in sulfonamide derivatives like 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (57% inhibition) .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
For compounds showing differential activity (e.g., cytotoxicity in PC-3 but not MCF7 cells), employ:
- Dose-response assays (IC50 curves) to confirm selectivity.
- Transcriptomic profiling to identify target gene expression disparities (e.g., PD-L1 levels).
- Metabolic stability assays (e.g., microsomal half-life) to rule out pharmacokinetic artifacts. Compound 31 in sulfonamide studies exhibited anti-proliferative activity in DU-145 and PC-3 cells but not fibroblasts, suggesting cancer-specific mechanisms .
Q. What strategies optimize the sulfamoyl-benzamide scaffold for enhanced bioavailability?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester-linked substituents) to improve solubility.
- LogP adjustment : Replace lipophilic benzyl groups with polar moieties (e.g., morpholine) to lower LogP (<5), as high LogP correlates with poor absorption.
- Caco-2 permeability assays : Screen derivatives for intestinal absorption potential. Analogous compounds with methoxy or chloro substituents showed balanced LogP (2.5–3.5) and moderate permeability .
Methodological Considerations
Q. How to design SAR studies for the benzothiazole-sulfamoyl pharmacophore?
- Core modifications : Compare activity of benzothiazole vs. thiadiazole analogs (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide vs. triazole derivatives).
- Substituent effects : Systematically vary sulfamoyl N-substituents (benzyl, ethyl) to assess steric/electronic impacts.
- In vitro assays : Use PD-L1 ELISA or FP-based binding assays to quantify target engagement. For example, substituents at the 5-position of benzothiazole enhanced inhibition in related compounds .
Q. What analytical techniques validate compound stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via LC-MS/MS .
- Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound using UHPLC-UV . Sulfonamides with electron-withdrawing groups (e.g., -CF3) often show improved stability .
Data Interpretation and Contradictions
Q. How to address discrepancies between in silico ADMET predictions and experimental toxicity?
- Multi-parameter optimization : Use consensus ADMET tools (e.g., SwissADME , ADMETLab 2.0 ) to cross-validate predictions. For example, a compound predicted as “non-cytotoxic” but showing hepatotoxicity in vitro may require CYP450 inhibition assays to identify off-target effects.
- Species-specific metabolism : Test metabolites in human liver microsomes vs. rodent models. A sulfonamide derivative’s LD50 discrepancy (e.g., III: 500–5000 mg/kg) may arise from interspecies metabolic differences .
Structural and Functional Analogues
Q. What are key structural analogs of this compound with validated biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
